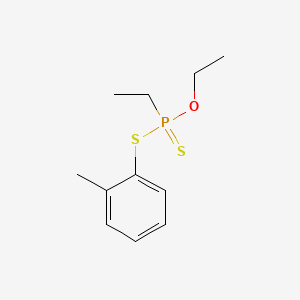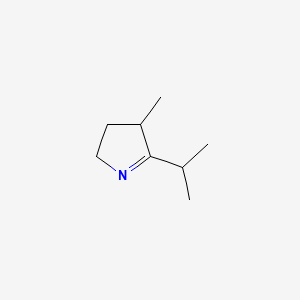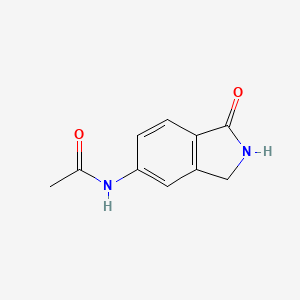
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 3,4-dihydroxybenzylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of palladium-catalyzed carbonylation reactions. For instance, the direct carbonylation of bromoacetonitrile can be used to synthesize 2-cyano-N-acetamide derivatives under mild conditions . This method is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and thiols can react with the cyanoacetamide under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced cyanoacetamide derivatives.
Substitution: Various substituted cyanoacetamides and heterocyclic compounds.
Applications De Recherche Scientifique
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. The hydroxyl groups on the benzyl ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-N-acetamide
- 2-Cyano-N-(4-hydroxybenzyl)acetamide
- 2-Cyano-N-(3,4-dimethoxybenzyl)acetamide
Uniqueness
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide is unique due to the presence of both hydroxyl groups on the benzyl ring, which can participate in additional hydrogen bonding and redox reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-cyano-N-[(3,4-dihydroxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10N2O3/c11-4-3-10(15)12-6-7-1-2-8(13)9(14)5-7/h1-2,5,13-14H,3,6H2,(H,12,15) |
Clé InChI |
OAOUSJOWNNRWSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC(=O)CC#N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)





![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)



![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)



